molecular formula C15H22N2O4 B2805299 3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid CAS No. 1005060-07-0

3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid

Cat. No.: B2805299
CAS No.: 1005060-07-0
M. Wt: 294.351
InChI Key: KMCWJCUNYIWRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A novel series of 10-oxa-3-aza-tricyclo[5.2.1.0^1,5^]dec-8-en-4-ones was synthesized through an intramolecular Diels–Alder reaction, showcasing the compound's utility in generating functionalized polycyclic systems in a stereocontrolled manner. This method opens avenues for creating complex molecular architectures useful in materials science and drug design (Milkiewicz et al., 2003).

Potential in Drug Discovery

Although the direct applications of this specific compound in drug discovery are not mentioned, the research on related tricyclic compounds and their synthesis methods suggests potential utility in developing novel therapeutic agents. For example, the synthesis of tricyclic analogs of oxolinic acid indicates the exploration of tricyclic compounds for antibacterial activity, which may inspire further research into related compounds for medical applications (Glushkov et al., 2004).

Chemical Reactions and Transformations

The compound's structure, belonging to the tricyclic family, underlines its potential for undergoing diverse chemical reactions, such as those leading to novel tricyclic bis-diazepinone via base-promoted cascade transformations. This capability highlights its significance in synthetic organic chemistry for creating new molecules with unique properties (Shutalev et al., 2008).

Molecular Architecture

The ability to synthesize tricyclic diesters from tricyclic esters illustrates the compound's versatility in forming structures with potential applications in fragrance substances and materials chemistry, indicating its broader utility beyond pharmaceuticals (Makhmudova et al., 2020).

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-16(4-2)7-8-17-9-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCWJCUNYIWRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CC23C=CC(O2)C(C3C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.